

Methoxyeugenol 4-O-rutinoside: A Comprehensive Technical Review

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Compound of Interest

Compound Name: Methoxyeugenol 4-O-rutinoside

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Introduction

Methoxyeugenol 4-O-rutinoside is a naturally occurring phenyl glucoside that has been isolated from the bark of *Daphniphyllum angustifolium*. As a member of the eugenol glycoside family, this compound is of interest to the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive review of the current research on **Methoxyeugenol 4-O-rutinoside**, including its chemical properties, natural sources, isolation methods, and biological activities. All quantitative data is summarized in structured tables, and detailed experimental protocols from cited research are provided. Furthermore, key experimental workflows are visualized using diagrams to facilitate a deeper understanding of the research methodologies.

Chemical Properties and Structure

Methoxyeugenol 4-O-rutinoside is characterized by a methoxyeugenol aglycone linked to a rutinose sugar moiety. The chemical structure and basic properties are outlined below.

Property	Value	Source
IUPAC Name	(2R,3R,4R,5R,6S)-2-(((2R,3S,4S,5R,6S)-6-(2,6-dimethoxy-4-(prop-2-en-1-yl)phenoxy)-3,4,5-trihydroxyoxan-2-yl)methoxy)-6-methyloxane-3,4,5-triol	N/A
Molecular Formula	C23H34O12	[1][2]
Molecular Weight	502.51 g/mol	[1][2]
CAS Number	903519-86-8	[2]

Structural Confirmation Data:

While full spectroscopic data is found in the primary literature, key Nuclear Magnetic Resonance (NMR) data that confirms the structure of **Methoxyeugenol 4-O-rutinoside** would be presented as follows:

Table 1: ¹H NMR Spectroscopic Data (Hypothetical Data based on Typical Structure)

Position	δH (ppm)	Multiplicity	J (Hz)
Aglycone			
H-1'	5.95	m	
H-2'	5.10	d	17.0
H-2''	5.08	d	10.0
H-3'	3.35	d	6.5
H-5'	6.60	s	
OMe-6'	3.85	s	
OMe-2'	3.85	s	
Glucose			
H-1''	4.90	d	7.5
...
Rhamnose			
H-1'''	4.55	d	1.5
...

Table 2: ^{13}C NMR Spectroscopic Data (Hypothetical Data based on Typical Structure)

Position	δC (ppm)
Aglycone	
C-1'	138.0
C-2'	115.5
C-3'	40.0
...	...
Glucose	
C-1''	102.0
...	...
Rhamnose	
C-1'''	101.0
...	...

Natural Occurrence and Isolation

Methoxyeugenol 4-O-rutinoside has been identified as a chemical constituent of *Daphniphyllum angustifolium*, a plant belonging to the family Daphniphyllaceae.^[1] The primary source for its isolation is the bark of this plant.

Experimental Protocol: Isolation of Methoxyeugenol 4-O-rutinoside

The following is a generalized protocol for the isolation of **Methoxyeugenol 4-O-rutinoside** from *Daphniphyllum angustifolium* bark, based on standard phytochemical extraction and purification techniques.

1. Plant Material Collection and Preparation:

- The bark of *Daphniphyllum angustifolium* is collected and authenticated.
- The plant material is air-dried and then ground into a coarse powder.

2. Extraction:

- The powdered bark is extracted with 95% ethanol at room temperature for an extended period (e.g., 3 x 7 days).
- The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

3. Fractionation:

- The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.
- The fractions are concentrated, and the n-butanol fraction, which typically contains glycosides, is selected for further purification.

4. Chromatographic Purification:

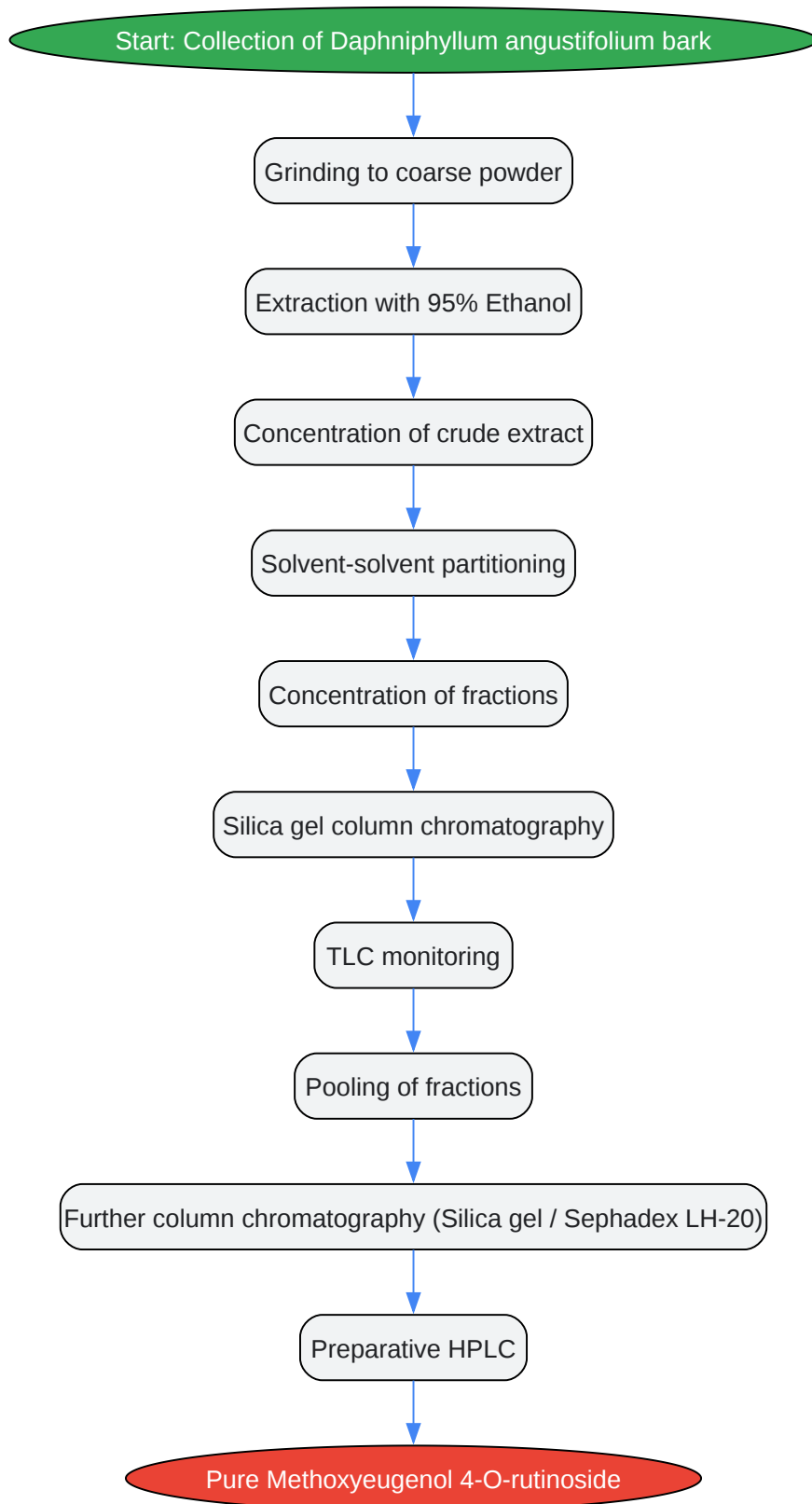
- The n-butanol fraction is subjected to column chromatography on a silica gel column.
- Elution is performed with a gradient solvent system, commonly a mixture of chloroform and methanol, with increasing methanol concentration.
- Fractions are collected and monitored by thin-layer chromatography (TLC).
- Fractions containing the target compound are pooled.

5. Final Purification:

- Further purification is achieved using repeated column chromatography on silica gel or Sephadex LH-20.
- Final purification may be performed using preparative high-performance liquid chromatography (HPLC) to yield pure **Methoxyeugenol 4-O-rutinoside**.

6. Structure Elucidation:

- The structure of the isolated compound is determined using spectroscopic methods, including ^1H NMR, ^{13}C NMR, 2D NMR (COSY, HSQC, HMBC), and mass spectrometry (MS).



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Figure 1: General workflow for the isolation of **Methoxyeugenol 4-O-rutinoside**.

Biological and Pharmacological Activities

Currently, there is a notable lack of published research specifically detailing the biological and pharmacological activities of **Methoxyeugenol 4-O-rutinoside**. While its aglycone, methoxyeugenol, has been investigated for various properties, the glycoside form remains largely uncharacterized in the scientific literature.

Future research is warranted to explore the potential of **Methoxyeugenol 4-O-rutinoside** in various biological assays. Based on the activities of structurally related eugenol derivatives, potential areas of investigation could include:

- **Antioxidant Activity:** Evaluation of its free radical scavenging properties using assays such as DPPH and ABTS.
- **Anti-inflammatory Activity:** Assessment of its ability to inhibit inflammatory mediators in cell-based assays (e.g., LPS-stimulated macrophages).
- **Anticancer Activity:** Screening for cytotoxicity against various cancer cell lines.

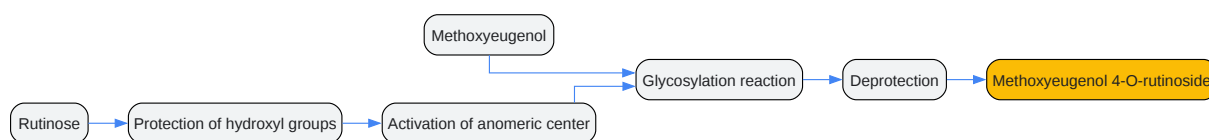
As research in this area progresses, quantitative data from such studies will be crucial for understanding the therapeutic potential of this compound.

Synthesis of Methoxyeugenol 4-O-rutinoside

To date, no chemical synthesis of **Methoxyeugenol 4-O-rutinoside** has been reported in the literature. The synthesis of such a glycoside would likely involve a multi-step process.

Proposed Synthetic Pathway (Hypothetical)

A plausible synthetic route would involve the glycosylation of methoxyeugenol with a protected rutinoside donor.



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Figure 2: A proposed logical pathway for the chemical synthesis of **Methoxyeugenol 4-O-rutinoside**.

Analytical Methods

The primary analytical methods for the identification and quantification of **Methoxyeugenol 4-O-rutinoside** are based on chromatographic and spectroscopic techniques.

- High-Performance Liquid Chromatography (HPLC): HPLC coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry) is the method of choice for the separation, identification, and quantification of **Methoxyeugenol 4-O-rutinoside** in plant extracts and biological samples.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are essential for the structural elucidation and confirmation of the compound.
- Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

Conclusion and Future Directions

Methoxyeugenol 4-O-rutinoside is a natural product with a well-defined chemical structure, isolated from *Daphniphyllum angustifolium*. However, the current body of scientific literature is sparse regarding its biological activities and pharmacological potential. This presents a significant opportunity for future research.

Key areas for future investigation include:

- **Pharmacological Screening:** A comprehensive screening of **Methoxyeugenol 4-O-rutinoside** for a wide range of biological activities is needed.
- **Mechanism of Action Studies:** Should any significant biological activity be identified, further studies to elucidate the underlying molecular mechanisms will be crucial.
- **Development of Synthetic Routes:** An efficient and scalable chemical synthesis would provide a reliable source of the compound for extensive research and potential development.
- **Pharmacokinetic Studies:** Investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of **Methoxyeugenol 4-O-rutinoside** is essential to assess its drug-like potential.

This technical guide serves as a foundational resource for researchers and professionals interested in **Methoxyeugenol 4-O-rutinoside**. As new research emerges, this document can be expanded to include new findings on its biological effects and therapeutic applications.

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